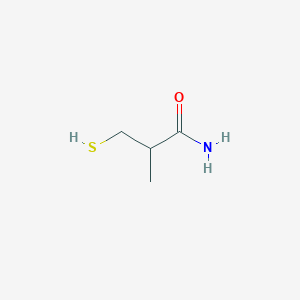
2-Methyl-3-sulfanylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-sulfanylpropanamide is an organic compound with the molecular formula C4H9NOS. It is characterized by the presence of a sulfanyl group (-SH) attached to the third carbon of a propanamide chain. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-sulfanylpropanamide can be achieved through several methods. One common approach involves the reaction of 2-methylpropanamide with thiol-containing reagents under controlled conditions. For example, the reaction of 2-methylpropanamide with hydrogen sulfide (H2S) in the presence of a catalyst can yield this compound. Another method involves the use of thiourea as a sulfur source, which reacts with 2-methylpropanamide to form the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-sulfanylpropanamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Alkylated or alkoxylated derivatives
Scientific Research Applications
2-Methyl-3-sulfanylpropanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-3-sulfanylpropanamide involves its interaction with specific molecular targets. The sulfanyl group can form disulfide bonds with thiol-containing enzymes, thereby inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to antimicrobial and antioxidant effects. The compound’s ability to interact with enzymes and proteins makes it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
3-Mercaptopropanamide: Similar structure but lacks the methyl group at the second carbon.
2-Methyl-3-mercaptopropanoic acid: Contains a carboxylic acid group instead of an amide group.
2-Methyl-3-thiopropanol: Contains a hydroxyl group instead of an amide group.
Uniqueness
2-Methyl-3-sulfanylpropanamide is unique due to the presence of both a sulfanyl group and an amide group in its structure. This combination imparts distinct reactivity and biological activity, making it valuable in various research and industrial applications. The presence of the methyl group at the second carbon further enhances its chemical properties and differentiates it from other similar compounds.
Properties
CAS No. |
91922-37-1 |
|---|---|
Molecular Formula |
C4H9NOS |
Molecular Weight |
119.19 g/mol |
IUPAC Name |
2-methyl-3-sulfanylpropanamide |
InChI |
InChI=1S/C4H9NOS/c1-3(2-7)4(5)6/h3,7H,2H2,1H3,(H2,5,6) |
InChI Key |
AHOVYFXGVWHOFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CS)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















